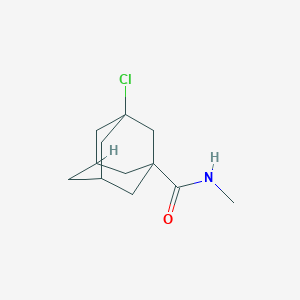
3-chloro-N-methyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound that belongs to the adamantane family. It is also known as amantadine or Symmetrel. This compound has been widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide is not fully understood. However, it is believed to inhibit the replication of viruses by interfering with the viral uncoating process. This compound has also been shown to inhibit the activity of the M2 ion channel of the influenza A virus.
Biochemical and Physiological Effects:
3-chloro-N-methyladamantane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and cognitive function. This compound has also been shown to have antiparkinsonian effects, as it can increase the activity of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-methyladamantane-1-carboxamide in lab experiments is its unique properties and potential applications. This compound has been shown to be effective against a variety of viruses, making it a valuable tool for virology research. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects, such as nausea, vomiting, and seizures, at high doses.
Zukünftige Richtungen
There are many future directions for research on 3-chloro-N-methyladamantane-1-carboxamide. One of the most important areas of research is the development of new antiviral therapies based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, 3-chloro-N-methyladamantane-1-carboxamide is a unique chemical compound that has many potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for virology research and other areas of research. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide is a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. The resulting compound is then reacted with methylamine to form 3-chloro-N-methyladamantane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyladamantane-1-carboxamide has been widely used in scientific research for its unique properties and potential applications. One of the most important applications of this compound is in the field of virology. It has been shown to be effective against a variety of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyladamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

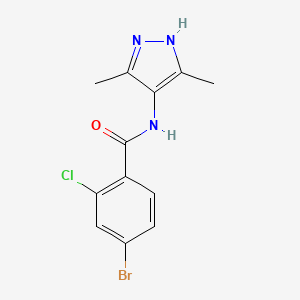
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

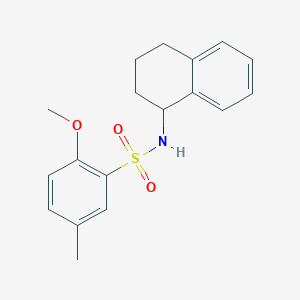
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
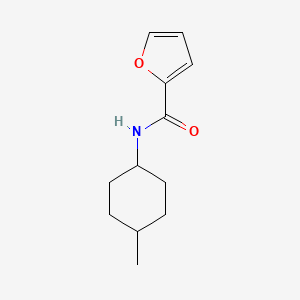
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

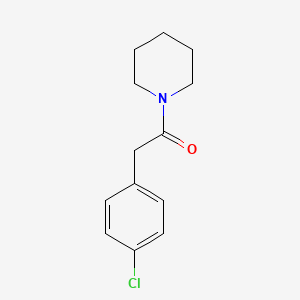
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)